molecular formula C12H16O4 B13348579 tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate

tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate

Cat. No.: B13348579
M. Wt: 224.25 g/mol
InChI Key: RYIPSFBPFONKQX-UHFFFAOYSA-N
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Description

tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is an organic compound with the molecular formula C12H16O4. It is a carbonate ester derived from tert-butyl alcohol and 3-(hydroxymethyl)phenol. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate can be synthesized through the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is used as a protecting group for alcohols and phenols. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of drugs and other bioactive compounds .

Medicine

This compound is involved in the synthesis of medicinal compounds, particularly those targeting specific enzymes and receptors. It is used in the development of drugs for various diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate involves its ability to act as a protecting group for hydroxyl functionalities. It forms stable carbonate esters that can be selectively cleaved under mild conditions, allowing for the controlled release of the protected hydroxyl group. This property is particularly useful in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is unique due to its specific substitution pattern on the phenyl ring. The position of the hydroxymethyl group at the 3-position provides distinct reactivity and selectivity in chemical reactions compared to its isomers. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring precise control over functional group transformations .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

tert-butyl [3-(hydroxymethyl)phenyl] carbonate

InChI

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-5-9(7-10)8-13/h4-7,13H,8H2,1-3H3

InChI Key

RYIPSFBPFONKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC(=C1)CO

Origin of Product

United States

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